Home > Products > Screening Compounds P22583 > 3-Hydroxy Mepivacaine
3-Hydroxy Mepivacaine - 37055-90-6

3-Hydroxy Mepivacaine

Catalog Number: EVT-1461789
CAS Number: 37055-90-6
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Hydroxy Mepivacaine is a metabolite of the local anesthetic mepivacaine, which is widely utilized in medical procedures for its anesthetic properties. This compound is characterized by the presence of a hydroxyl group at the third position of the mepivacaine structure. Its significance lies in both its pharmacological effects and its role as a marker for the metabolism of mepivacaine in biological systems, particularly in veterinary medicine.

Source

3-Hydroxy Mepivacaine is primarily derived from the metabolism of mepivacaine. In equine medicine, for instance, it has been identified as a major metabolite in urine following administration of mepivacaine, making it a useful biomarker for monitoring drug use in horses . The synthesis of 3-Hydroxy Mepivacaine can also be achieved through chemical methods involving specific reagents and conditions.

Classification

Chemically, 3-Hydroxy Mepivacaine belongs to the class of amide local anesthetics. It is classified as a secondary amine due to its nitrogen atom being bonded to two carbon-containing groups. This classification plays a critical role in its mechanism of action and pharmacokinetic properties.

Synthesis Analysis

Methods

The synthesis of 3-Hydroxy Mepivacaine can be performed through various chemical pathways. One common method involves the hydroxylation of mepivacaine, which can be achieved using different reagents under controlled conditions.

Technical Details

  1. Hydroxylation Reaction: The conversion typically involves using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce the hydroxyl group into the aromatic ring.
  2. Catalytic Processes: Advanced synthetic routes may utilize flow chemistry techniques that enhance reaction efficiency and yield, allowing for rapid synthesis with minimal by-products .
Molecular Structure Analysis

Structure

The molecular structure of 3-Hydroxy Mepivacaine can be represented as follows:

  • Chemical Formula: C15_{15}H21_{21}N1_{1}O1_{1}
  • Molecular Weight: Approximately 233.34 g/mol
  • Structural Features: The compound features an aromatic ring with a hydroxyl group (-OH) at the third carbon position relative to the nitrogen atom.

Data

The structural configuration allows for interactions with sodium channels, which are crucial for its anesthetic activity.

Chemical Reactions Analysis

Reactions

3-Hydroxy Mepivacaine participates in various chemical reactions, including:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  2. Reduction: The carbonyl group can be reduced to form alcohols.
  3. Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Technical Details

  • Common Reagents:
    • Oxidation: Potassium permanganate or chromium trioxide.
    • Reduction: Lithium aluminum hydride or sodium borohydride.
    • Substitution: Electrophiles such as halogens or nitro groups.

These reactions yield various derivatives that may have distinct pharmacological properties or applications.

Mechanism of Action

Process

3-Hydroxy Mepivacaine exerts its effects primarily through interaction with voltage-gated sodium channels. By binding to these channels, it inhibits sodium ion influx, which is essential for action potential generation in neurons.

Data

  • Pharmacokinetics: Following administration, mepivacaine and its metabolites are rapidly absorbed and distributed throughout the body, with 3-Hydroxy Mepivacaine being one of the primary metabolites detected in urine samples post-administration .
  • Anesthetic Effect: The compound contributes to local or regional analgesia by disrupting normal nerve impulse transmission.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and electrophiles due to the presence of functional groups.

Relevant data indicate that 3-Hydroxy Mepivacaine maintains significant stability and reactivity suitable for various applications in medicinal chemistry .

Applications

Scientific Uses

3-Hydroxy Mepivacaine serves multiple roles in scientific research:

  • Biomarker Studies: Used to monitor mepivacaine metabolism in clinical and veterinary settings.
  • Pharmacological Research: Assists in understanding the pharmacokinetics and dynamics of local anesthetics.
  • Developmental Chemistry: Aids in synthesizing new anesthetic compounds by serving as a precursor or reference compound for structure-activity relationship studies .
Introduction to 3-Hydroxy Mepivacaine

Historical Context of Mepivacaine Development

Mepivacaine (chemical name: N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide) emerged as a pivotal advancement in local anesthetic pharmacology following its synthesis in 1956 by Swedish chemist Bo af Ekenstam. This development occurred at the Bofors Laboratory in Sweden, representing a strategic effort to create amino-amide anesthetics with improved safety and efficacy profiles compared to earlier compounds like lidocaine. Mepivacaine was specifically engineered as a structural analog of lidocaine but featured a piperidine ring instead of a diethylamino group, conferring distinct physicochemical properties [1] [4].

Introduced clinically under the brand name Carbocaine® in the 1960s, mepivacaine offered several clinical advantages: intermediate duration of action, reliable penetration through neural tissues, and notably, minimal inherent vasodilation. This latter property distinguished it from lidocaine, which required co-administration with vasoconstrictors like epinephrine to prolong its action and reduce systemic absorption. Mepivacaine’s reduced vasodilatory effect allowed its use in plain formulations (without vasoconstrictors) in specific clinical scenarios, particularly in dentistry and regional anesthesia where epinephrine might be contraindicated [1] [6].

Table 1: Key Milestones in Mepivacaine Development

YearEventSignificance
1956Synthesis by Bo af Ekenstam (Bofors Laboratory, Sweden)Creation of piperidine-based amino-amide anesthetic structure
1960Introduction as Carbocaine®First commercial amide-type LA with minimal vasodilation properties
1997Stereoselective pharmacokinetic studies (Burm et al.)Demonstration of enantiomer-specific differences in distribution and clearance [1]
1999Identification of 3-hydroxymepivacaine as major metabolite (Harkins et al.)Metabolic pathway elucidation enabling doping control and pharmacokinetic refinement [7]

A critical scientific milestone emerged with the recognition of mepivacaine’s stereochemistry. The molecule contains a chiral center at the piperidine ring's 2-position, resulting in R(-)* and S(+)* enantiomers. Research demonstrated these enantiomers exhibit distinct pharmacokinetic behaviors: the R(-)* enantiomer displays a larger volume of distribution (103 L vs. 57 L for S(+)) and higher total plasma clearance (0.79 L/min vs. 0.35 L/min for *S(+)) following intravenous administration. These differences were attributed to variations in plasma protein binding (65% for *R(-)* vs. 75% for S(+)*) and metabolic handling, foreshadowing the importance of metabolic pathways like 3-hydroxylation [1].

Metabolic Significance of 3-Hydroxy Mepivacaine in Anesthetic Pharmacology

3-Hydroxymepivacaine represents the primary oxidative metabolite of mepivacaine, formed predominantly via hepatic cytochrome P450 (CYP) enzymes. Its identification fundamentally transformed the understanding of mepivacaine’s pharmacokinetic profile and clinical detection. Metabolic studies in humans established that mepivacaine undergoes extensive hepatic biotransformation, with only 5-10% excreted unchanged in urine. The liver converts the parent compound into several metabolites, with 3-hydroxymepivacaine being the most significant both quantitatively and functionally [1] [7].

The metabolic conversion involves CYP-mediated hydroxylation at the piperidine ring's 3-position, introducing a polar functional group that dramatically enhances the metabolite's water solubility compared to the parent drug. This biochemical modification is crucial for systemic elimination but also inactivates the molecule’s local anesthetic properties. 3-Hydroxymepivacaine exhibits markedly reduced sodium channel blocking activity due to the steric hindrance introduced by the hydroxy group and its altered physicochemical properties (increased hydrophilicity and reduced membrane permeability). Consequently, while mepivacaine readily penetrates lipid membranes to reach its neuronal sodium channel target, the metabolite demonstrates negligible anesthetic potency [1] [3] [7].

Table 2: Key Pharmacokinetic Parameters of Mepivacaine and 3-Hydroxymepivacaine

ParameterMepivacaine3-HydroxymepivacaineSignificance
Primary Formation SiteLiver (CYP enzymes)Hepatic metaboliteDetermines systemic exposure and clearance kinetics
Plasma Protein Binding65-75% (enantiomer-dependent) [1]Likely LowerInfluences distribution and renal excretion potential
Volume of Distribution (Vd)57-103 L (enantiomer-dependent) [1]Presumed Higher than parentSuggests extensive tissue distribution post-formation
Elimination Half-life1.9–3.2 hours (adults) [1]Longer than parent (data limited)Impacts detection windows in biological matrices
Renal Excretion (% of Dose)5-10% (unchanged) [1]Major urinary metabolite [7]Critical for doping control and forensic detection

Analytical studies, particularly in equine models, have proven instrumental in characterizing 3-hydroxymepivacaine’s pharmacokinetics. Following subcutaneous administration of mepivacaine (2 mg) to horses, peak urinary concentrations of 3-hydroxymepivacaine reached approximately 64.6 ng/mL within 4 hours, as quantified by gas chromatography-mass spectrometry (GC/MS). This peak metabolite concentration slightly lagged behind the peak for unchanged mepivacaine (63 ng/mL at 2 hours), reflecting the time required for hepatic conversion. Importantly, these studies established that urinary concentrations below approximately 65 ng/mL of 3-hydroxymepivacaine are unlikely to correlate with recent pharmacologically active local anesthetic effects from mepivacaine exposure. This finding is critical for doping control in equine sports, where mepivacaine is classified as a Class 2 prohibited substance by the Association of Racing Commissioners International (ARCI) [7].

In humans, the metabolic pathway involving 3-hydroxylation contributes significantly to mepivacaine’s overall systemic clearance. Following the initial hydroxylation step, 3-hydroxymepivacaine undergoes further phase II metabolism, primarily glucuronidation, forming water-soluble conjugates readily excreted in urine. This pathway, combined with renal excretion of unchanged mepivacaine (influenced by urinary pH due to the drug’s weak base properties), dictates the drug’s elimination profile. The metabolite’s prolonged detectability in urine compared to the parent drug makes it a valuable biomarker for forensic and anti-doping applications, extending the window for confirming mepivacaine exposure well beyond the presence of pharmacologically active concentrations of the parent compound [1] [7].

Properties

CAS Number

37055-90-6

Product Name

3-Hydroxy Mepivacaine

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide

Molecular Formula

C15H22N2O2

Molecular Weight

262.353

InChI

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)

InChI Key

DVENKGUHBZKQPU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C

Synonyms

N-(3-Hydroxy-2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide; 1-Methyl-3’-hydroxy-2’,6’-pipecoloxylidide; 1-Methyl-4’-hydroxy-2’,6’-pipecoloxylidide; 1-Methylpipecolo-3’-hydroxy-2’,6’-xylidide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.